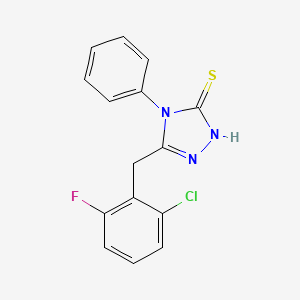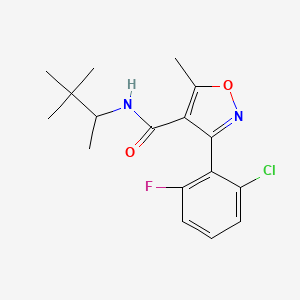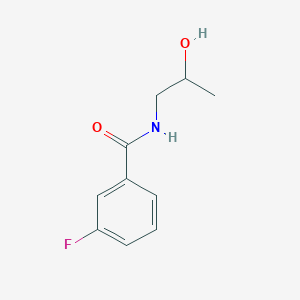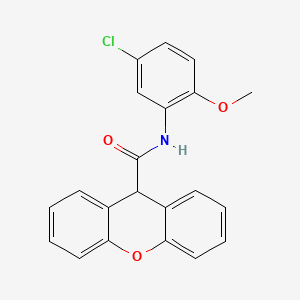![molecular formula C17H9F3N4 B4811660 7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4811660.png)
7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl rings often enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted triazole with a pyrimidine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.
Process Intensification: Implementing continuous flow reactors to enhance reaction rates and yields.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
“7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-fluorobenzenesulfonimide for fluorination.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of various functional groups into the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,5-Difluorophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(3,5-Difluorophenyl)-5-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The unique combination of fluorine atoms in the phenyl rings of “7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” enhances its stability and biological activity compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
7-(3,5-difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N4/c18-12-3-1-10(2-4-12)15-8-16(24-17(23-15)21-9-22-24)11-5-13(19)7-14(20)6-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUCMCHKLAEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C4=CC(=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-CHLOROPHENYL)-3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZAMIDE](/img/structure/B4811577.png)

![3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4811595.png)



![1-{2-[(4-chlorophenyl)thio]propanoyl}-4-(2-pyridinyl)piperazine](/img/structure/B4811618.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4811625.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-(2,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4811636.png)

![2-[2-(acetylamino)phenyl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B4811646.png)
![METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4811668.png)


